molecular formula C14H18ClNO2 B8259059 Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride

Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride

Cat. No.: B8259059
M. Wt: 267.75 g/mol
InChI Key: IPZVJXAYWFUVAF-UHFFFAOYSA-N
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Description

Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride is a chemical compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.75 g/mol . This compound features a benzoate ester linked to a tetrahydropyridine ring, which is further modified with an ethyl group and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The tetrahydropyridine ring is known to interact with various enzymes and receptors, potentially modulating their activity. The benzoate ester moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c1-2-17-14(16)13-5-3-11(4-6-13)12-7-9-15-10-8-12;/h3-7,15H,2,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZVJXAYWFUVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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